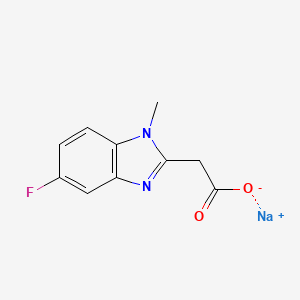
sodium 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate typically involves the reaction of 5-fluoro-1-methyl-1H-1,3-benzodiazole with sodium acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 5-fluoro-1-methyl-1H-1,3-benzodiazole and sodium acetate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C.
Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the product.
Isolation and Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced benzimidazole derivatives.
Scientific Research Applications
Sodium 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of sodium 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol: This compound shares a similar benzimidazole core structure but has different substituents, leading to distinct chemical and biological properties.
5-fluoro-1-methyl-1H-1,3-benzodiazole: This is a precursor in the synthesis of sodium 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate and has its own unique applications and properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C10H8FN2NaO2 |
|---|---|
Molecular Weight |
230.17 g/mol |
IUPAC Name |
sodium;2-(5-fluoro-1-methylbenzimidazol-2-yl)acetate |
InChI |
InChI=1S/C10H9FN2O2.Na/c1-13-8-3-2-6(11)4-7(8)12-9(13)5-10(14)15;/h2-4H,5H2,1H3,(H,14,15);/q;+1/p-1 |
InChI Key |
YRJPEFHSHZCTJU-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N=C1CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















